molecular formula C20H21ClN4O3 B2602785 1-(4-Chlorophenyl)-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1448126-12-2

1-(4-Chlorophenyl)-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2602785
CAS RN: 1448126-12-2
M. Wt: 400.86
InChI Key: RDOUSPSNIOELAX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, also known as JNJ-40411813, is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. This compound has gained significant attention due to its potential therapeutic applications, especially in the treatment of neurological disorders.

Scientific Research Applications

Crystal Structure and Antimicrobial Activity

The crystal structure of a compound synthesized through the reaction involving components such as 4-chlorobenzaldehyde and malononitrile was determined using X-ray diffraction. This compound exhibited notable antimicrobial activities, comparable to reference antimicrobial agents, showcasing its potential in antibacterial and antifungal applications. The molecular docking analysis also suggested its effectiveness against specific targets, indicating a methodical approach to designing molecules with desired biological activities (Okasha et al., 2022).

Molecular Interaction with CB1 Cannabinoid Receptor

A study detailed the molecular interaction of a piperidinyl compound with the CB1 cannabinoid receptor, emphasizing the significance of structural conformation in receptor binding and activity. This research provides insight into designing receptor-specific ligands, which can be instrumental in developing new therapeutic agents (Shim et al., 2002).

Structural Characterization and Biological Activity

Another study involved the synthesis of a compound with a tetrahydropyridine core, exploring its reactions with different hydrazines to yield various derivatives. These compounds were characterized spectroscopically and evaluated for their antibacterial activity, demonstrating the process of leveraging chemical synthesis to generate biologically active molecules (Anusevičius et al., 2014).

Pyridone Analogues and Bioactive Scaffolds

Research into the synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines from mimosine and mimosinamine highlights the versatility of chemical transformations in producing novel structures with potential therapeutic relevance (Richards & Hofmann, 1978).

properties

IUPAC Name

1-(4-chlorophenyl)-4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3/c21-15-1-3-16(4-2-15)25-13-14(11-19(25)26)20(27)24-9-5-17(6-10-24)28-18-12-22-7-8-23-18/h1-4,7-8,12,14,17H,5-6,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOUSPSNIOELAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

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